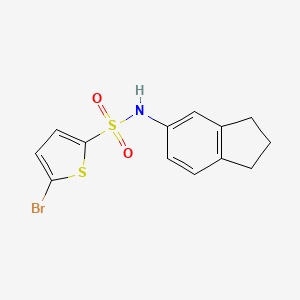
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an indole moiety, and a dioxido-thiazinane ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
合成路线和反应条件
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-(1H-吲哚-4-基)苯甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
苯甲酰胺核心的形成: 从氯取代的苯甲酰氯开始,它与胺反应形成苯甲酰胺。
吲哚部分的引入: 吲哚环可以通过偶联反应引入,例如铃木偶联或赫克偶联。
噻嗪烷环的形成: 噻嗪烷环可以通过涉及含硫试剂的环化反应合成。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以最大限度地提高收率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力)以及重结晶或色谱等提纯技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在吲哚部分或噻嗪烷环上。
还原: 还原反应可能以苯甲酰胺核心中的羰基为目标。
取代: 苯环上的氯基团可以参与亲核取代反应。
常用试剂和条件
氧化: 像高锰酸钾或过氧化氢这样的试剂。
还原: 像氢化锂铝或硼氢化钠这样的试剂。
取代: 在碱性条件下像胺或硫醇这样的亲核试剂。
主要产物
这些反应的主要产物将取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化的衍生物,而取代可能会导致各种取代的苯甲酰胺。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建模块。其独特的结构允许进行各种功能化和衍生化。
生物学
在生物学研究中,这类化合物经常被研究其作为酶抑制剂、受体调节剂或其他生物活性剂的潜力。
医药
在药物化学中,该化合物可以被探索其潜在的治疗特性,如抗炎、抗癌或抗菌活性。
工业
在工业领域,此类化合物可能被用于开发新材料、涂层或作为合成其他有价值化学品的中间体。
作用机制
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-(1H-吲哚-4-基)苯甲酰胺的作用机制将取决于其特定的生物学靶标。通常,它可以与蛋白质或酶相互作用,通过结合相互作用调节其活性。吲哚部分可能在与芳香族氨基酸残基结合中发挥关键作用,而苯甲酰胺核心可以与靶标的极性或带电区域相互作用。
相似化合物的比较
类似化合物
4-氯-N-(1H-吲哚-4-基)苯甲酰胺: 缺乏噻嗪烷环。
3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-(1H-吲哚-4-基)苯甲酰胺: 缺乏氯取代基。
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)苯甲酰胺: 缺乏吲哚部分。
独特性
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-(1H-吲哚-4-基)苯甲酰胺中氯取代的苯甲酰胺、吲哚和噻嗪烷环的独特组合提供了一组独特的化学特性和潜在的生物活性,这些特性和活性在单个成分或更简单的类似物中找不到。
属性
分子式 |
C19H18ClN3O3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-6-13(12-18(15)23-10-1-2-11-27(23,25)26)19(24)22-17-5-3-4-16-14(17)8-9-21-16/h3-9,12,21H,1-2,10-11H2,(H,22,24) |
InChI 键 |
NQBHQACCQMXFQD-UHFFFAOYSA-N |
规范 SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12168935.png)

![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide](/img/structure/B12168945.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12168948.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12168964.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168968.png)
![4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12168976.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)
![3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B12168996.png)

![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
